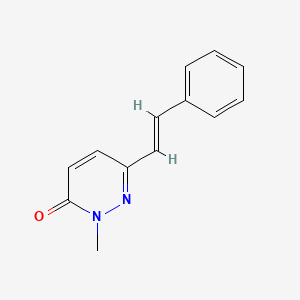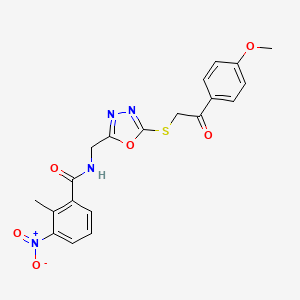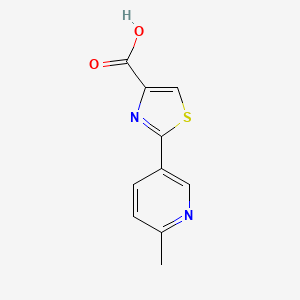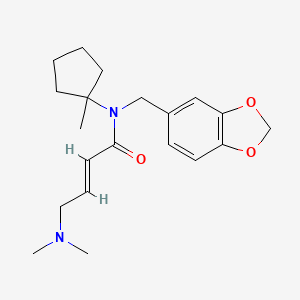
2-methyl-6-styryl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enantioseparation in Pharmaceutical Industry
Cheng, Cai, Fu, and Ke (2019) presented efficient preparative methods for isolating enantiomers of a derivative of 2-methyl-6-styryl-3(2H)-pyridazinone, crucial for cardiotonic agent levosimendan. Their work utilized polysaccharide-based chiral stationary phases in chromatography, proving beneficial for the pharmaceutical industry (Cheng et al., 2019).
Synthesis and Analgesic Activity
Şahina, Badiçoglu, Gökçe, Kuepeli, and Yeşilada (2004) synthesized a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, demonstrating notable analgesic and anti-inflammatory effects without gastric ulcerogenic effects. This study highlights the potential of these compounds in developing new analgesic agents (Şahina et al., 2004).
Antiplatelet Agents
Sotelo, Fraiz, Yáñez, Terrades, Laguna, Cano, and Raviña (2002) investigated 6-phenyl-3(2H)-pyridazinones with various substituents at position 5, aiming to find new antiplatelet agents. They observed a significant dependence of the substituent on the inhibitory effect and antiplatelet activity, indicating the compound's potential in cardiovascular therapies (Sotelo et al., 2002).
Exploration in Drug Discovery
Pattison, Sandford, Yufit, Howard, Christopher, and Miller (2009) used 4,5,6-trifluoropyridazin-3(2H)-one, a similar compound, as a scaffold for synthesizing various pyridazinone systems. Their study highlighted the utility of sequential nucleophilic substitution methodology in drug discovery, showcasing the versatility of pyridazinone derivatives (Pattison et al., 2009).
Propiedades
IUPAC Name |
2-methyl-6-[(E)-2-phenylethenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-15-13(16)10-9-12(14-15)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYACOOTFNJNI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-styryl-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2450181.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2450188.png)
![5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2450189.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2450191.png)
![N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2450192.png)


![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2450196.png)
![1'-((4-Methoxy-3-methylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2450197.png)

![3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2450202.png)